molecular formula C8H9NO4 B13903096 3-Hydroxy-2-(hydroxymethyl)-5-methylpyridine-4-carboxylic acid CAS No. 279215-15-5

3-Hydroxy-2-(hydroxymethyl)-5-methylpyridine-4-carboxylic acid

Katalognummer: B13903096
CAS-Nummer: 279215-15-5
Molekulargewicht: 183.16 g/mol
InChI-Schlüssel: RENLTDLVVBNTGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-2-(hydroxymethyl)-5-methylpyridine-4-carboxylic acid is an organic compound with a pyridine ring substituted with hydroxyl, hydroxymethyl, and carboxylic acid groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(hydroxymethyl)-5-methylpyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with formaldehyde and other reagents under controlled conditions. The reaction conditions often involve specific temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and specific solvents can also play a crucial role in the industrial synthesis of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-2-(hydroxymethyl)-5-methylpyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce alcohols .

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-2-(hydroxymethyl)-5-methylpyridine-4-carboxylic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-Hydroxy-2-(hydroxymethyl)-5-methylpyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2-Bis(hydroxymethyl)propanoic acid
  • 3-Hydroxy-2-aryl acrylate
  • Indole derivatives

Uniqueness

3-Hydroxy-2-(hydroxymethyl)-5-methylpyridine-4-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

279215-15-5

Molekularformel

C8H9NO4

Molekulargewicht

183.16 g/mol

IUPAC-Name

3-hydroxy-2-(hydroxymethyl)-5-methylpyridine-4-carboxylic acid

InChI

InChI=1S/C8H9NO4/c1-4-2-9-5(3-10)7(11)6(4)8(12)13/h2,10-11H,3H2,1H3,(H,12,13)

InChI-Schlüssel

RENLTDLVVBNTGY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=C(C(=C1C(=O)O)O)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.